Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Overview
Description
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry and Recycling
Poly(ethylene terephthalate) (PET) recycling involves chemical processes where compounds similar to "Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate" might play a role as intermediates or catalysts. Karayannidis and Achilias (2007) discuss various chemical recycling techniques for PET, including hydrolysis and glycolysis, to recover pure monomers or produce valuable secondary materials, such as unsaturated polyester resins and coatings (Karayannidis & Achilias, 2007).
Ethylene Inhibition in Agriculture
The control of ethylene perception in fruits and vegetables using inhibitors like 1-methylcyclopropene (1-MCP) can improve postharvest quality and shelf-life, a field where analogs of "this compound" might find application. Watkins (2006) and others have explored the commercialization and effects of 1-MCP on delaying ripening and senescence in various crops (Watkins, 2006).
Biodegradation and Environmental Impact
Research on the biodegradation and environmental fate of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater reflects on microbial pathways that might also involve or affect molecules similar to "this compound". Thornton et al. (2020) review aerobic and anaerobic degradation mechanisms, microbial species involved, and the impact of co-contaminants (Thornton et al., 2020).
Ethyl Glucuronide as a Biomarker
Ethyl glucuronide (EtG) serves as a stable marker for alcohol consumption, detectable in various biological matrices. Studies like those by Crunelle et al. (2014) discuss the applications of EtG in forensic and clinical toxicology, indicating how molecular derivatives of ethanol, and by extension, related compounds, play a critical role in diagnostics and monitoring (Crunelle et al., 2014).
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals
Mode of Action
The exact mode of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is not well-documented. As an intermediate in pharmaceutical synthesis, its role may vary depending on the final product. It’s important to note that the compound’s interaction with its targets and the resulting changes would be dependent on the specific biochemical context .
Biochemical Pathways
As an intermediate in drug synthesis, it may be involved in various pathways depending on the final product .
Pharmacokinetics
Instead, the ADME properties of the final pharmaceutical product would be of primary interest .
Result of Action
As an intermediate in the synthesis of various pharmaceuticals, its effects would likely be indirect and dependent on the final product .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity .
Properties
IUPAC Name |
ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246524 | |
Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74892-82-3 | |
Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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